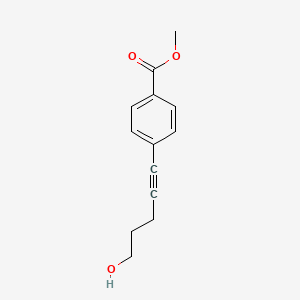

Methyl 4-(5-hydroxypentynyl)benzoate

Description

Properties

CAS No. |

123910-87-2 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 4-(5-hydroxypent-1-ynyl)benzoate |

InChI |

InChI=1S/C13H14O3/c1-16-13(15)12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,14H,2,4,10H2,1H3 |

InChI Key |

GULZZYPYFIAHDS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-hydroxypentynyl)benzoate typically involves the esterification of 4-(5-hydroxy-1-pentynyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-hydroxypentynyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(5-oxo-1-pentynyl)benzoate.

Reduction: Formation of 4-(5-hydroxy-1-pentynyl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl 4-(5-hydroxypentynyl)benzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-hydroxypentynyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(5-hydroxypentynyl)benzoate with structurally analogous esters, focusing on substituent effects, synthesis, and characterization.

Structural and Functional Group Differences

Key Observations :

- Reactivity: The alkyne in the target compound enables click chemistry or cycloaddition reactions, absent in quinoline (C1–C7) or benzimidazole derivatives .

- Synthetic Complexity: Quinoline derivatives (C1–C7) require multi-step synthesis involving piperazine and quinoline coupling , whereas the hydroxypentynyl analog might be synthesized via simpler alkyne-functionalization steps.

Spectral Characterization

- 1H NMR: Hydroxypentynyl chain: Expected signals for hydroxyl (-OH, δ 1.5–2.5 ppm) and alkyne protons (δ 2.0–3.0 ppm), distinct from quinoline aromatic protons (δ 7.5–9.0 ppm in C1–C7) . Ester group: Methyl ester protons (δ 3.8–4.0 ppm) common across all compounds.

- HRMS: Molecular ion peaks would differentiate the hydroxypentynyl analog (~250 m/z) from heavier quinoline derivatives (e.g., C7: ~600 m/z) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(5-hydroxypentynyl)benzoate, considering the reactivity of the hydroxypentynyl group?

- Methodological Answer : The hydroxypentynyl group contains both an alkyne and a hydroxyl moiety, requiring selective protection strategies. A common approach involves protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before coupling the pentynyl chain to the benzoate core via esterification or Mitsunobu reactions. Deprotection under mild acidic conditions (e.g., TBAF) yields the final product. Similar protocols are validated for structurally related benzoate esters in synthetic workflows .

- Key Tools : TLC for reaction monitoring, column chromatography for purification, and FT-IR/NMR for functional group verification.

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities. Reference standards (e.g., methyl 4-hydroxybenzoate) ensure calibration .

- Spectroscopy : H/C NMR confirms the ester linkage (δ ~3.9 ppm for methoxy group) and alkyne proton (δ ~2.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 249.1125 for CHO) .

Advanced Research Questions

Q. How can computational tools assist in retrosynthetic planning for this compound?

- Methodological Answer : Databases like Reaxys and Pistachio enable retrosynthetic analysis by identifying precursor molecules (e.g., 4-hydroxybenzoic acid and 5-hydroxypent-1-yne). Machine learning models score feasible pathways based on reaction yields and step economy. For example, esterification of methyl 4-hydroxybenzoate with 5-hydroxypent-1-yne under DCC/DMAP catalysis is prioritized for high atom efficiency .

- Validation : Cross-referencing with experimental literature (e.g., similar benzoate syntheses) ensures pathway viability .

Q. What crystallographic strategies are effective for resolving the structure of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines atomic coordinates and thermal parameters, leveraging constraints for the alkyne bond (C≡C distance ~1.20 Å) and ester geometry. Twinning corrections may be required for non-merohedral crystals .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight disorder in the pentynyl chain .

Q. How does the hydroxypentynyl group influence reactivity in click chemistry and bioconjugation applications?

- Methodological Answer :

- Alkyne Reactivity : The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates. Optimization includes using CuSO/sodium ascorbate in THF:HO (1:1) at 50°C .

- Hydroxyl Role : The hydroxyl group enhances solubility in aqueous media, enabling bioorthogonal reactions in physiological conditions. Protection with photolabile groups (e.g., nitroveratryl) allows spatiotemporal control in live-cell imaging .

- Applications : Synthesis of fluorescent probes or drug-delivery systems via modular conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.